Methyl 2-amino-6-nitrobenzoate

Chemical Synthesis Analytical Chemistry Quality Control

Methyl 2-amino-6-nitrobenzoate (CAS 57113-89-0) is an aromatic ester possessing both an amino and a nitro group ortho to the ester moiety. This specific substitution pattern confers a unique dual reactivity, enabling its use as a versatile building block in organic synthesis.

Molecular Formula C8H8N2O4
Molecular Weight 196.16 g/mol
CAS No. 57113-89-0
Cat. No. B1297633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-6-nitrobenzoate
CAS57113-89-0
Molecular FormulaC8H8N2O4
Molecular Weight196.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC=C1[N+](=O)[O-])N
InChIInChI=1S/C8H8N2O4/c1-14-8(11)7-5(9)3-2-4-6(7)10(12)13/h2-4H,9H2,1H3
InChIKeyNFPMHGVGDWXWRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-amino-6-nitrobenzoate (CAS 57113-89-0): A Dual-Functionalized Aromatic Intermediate for Specialized Synthesis


Methyl 2-amino-6-nitrobenzoate (CAS 57113-89-0) is an aromatic ester possessing both an amino and a nitro group ortho to the ester moiety . This specific substitution pattern confers a unique dual reactivity, enabling its use as a versatile building block in organic synthesis. It is distinguished by its molecular formula C8H8N2O4, a molecular weight of 196.16 g/mol, and a characteristic melting point of 105-107 °C (from methanol/water) . This compound is frequently employed as a strategic intermediate, most notably in the preparation of V-ATPase inhibitors [1].

Why Methyl 2-amino-6-nitrobenzoate Cannot Be Substituted by Its Free Acid or Regioisomeric Analogs


The scientific and industrial utility of methyl 2-amino-6-nitrobenzoate is deeply rooted in its specific functional group arrangement. Substituting the compound with its free acid (2-amino-6-nitrobenzoic acid) or a regioisomer (e.g., 2-amino-3-nitrobenzoate) can fundamentally alter or eliminate its intended reactivity and application. The methyl ester is critical for the lipophilicity and solubility required for specific synthetic pathways, as esters of weak acids have shown markedly improved biological activity over their free acid counterparts [1]. Furthermore, the precise 2,6-substitution pattern dictates the regiochemistry of subsequent reactions, such as the formation of specific heterocyclic scaffolds. For instance, the 2-amino-3-nitrobenzoate isomer is a key intermediate in the synthesis of the angiotensin II receptor antagonist candesartan , a completely different therapeutic application from the 2,6-isomer's role in creating V-ATPase inhibitors. Therefore, generic substitution is not viable; procurement must be guided by the specific structural and functional requirements of the target synthetic route or research application.

Quantitative Differentiation of Methyl 2-amino-6-nitrobenzoate from Closest Analogs


Ortho-Nitro Substitution Confers a Distinct Melting Point Profile for Identification and Purity Assessment

Methyl 2-amino-6-nitrobenzoate exhibits a melting point of 105-107 °C , a direct result of its unique 2,6-substitution pattern. This value is quantifiably different from its closest regioisomers, providing a clear, measurable differentiator for identity confirmation and purity assessment during procurement and use. The specific melting point serves as a critical quality control parameter.

Chemical Synthesis Analytical Chemistry Quality Control

Specialized Utility as a Key Intermediate in V-ATPase Inhibitor Synthesis

Methyl 2-amino-6-nitrobenzoate is a specifically cited and essential building block in the total synthesis of saliphenylhalamide (SaliPhe) and its simplified analogs, which are potent inhibitors of Vacuolar-type H+-ATPase (V-ATPase) [1]. V-ATPase is a validated target for anticancer and antiviral drug development [1]. This specific application is tied to its unique 2,6-difunctionalized scaffold, which is required for constructing the pharmacophore.

Medicinal Chemistry V-ATPase Inhibitors Cancer Research

Ester Derivative for Enhanced Antimycobacterial Activity Profile

While specific data for methyl 2-amino-6-nitrobenzoate against M. tuberculosis is not isolated, a large structure-activity relationship (SAR) study on a library of 64 nitrobenzoate derivatives established a clear class-level inference: esters of weak acids demonstrate improved antimycobacterial activity compared to their corresponding free acids [1]. This finding supports the selection of the methyl ester form (the target compound) over the free acid (2-amino-6-nitrobenzoic acid) for studies focused on antimicrobial activity, as the ester is more likely to exhibit the desired potency.

Antimicrobial Research Tuberculosis Medicinal Chemistry

Measured Baseline Activity as a Beta-Lactamase Inhibitor

Methyl 2-amino-6-nitrobenzoate has been assayed and shown to inhibit Class C beta-lactamase from Enterobacter cloacae with an IC50 of 4,200 nM [1]. While this potency is moderate, it provides a quantifiable baseline and a confirmed target interaction. This data is crucial for researchers engaged in structure-based drug design or the development of beta-lactamase inhibitors, as it establishes a known starting point for SAR expansion and optimization.

Antibiotic Resistance Beta-Lactamase Enzyme Inhibition

Recommended Research and Industrial Applications for Methyl 2-amino-6-nitrobenzoate


Synthesis of V-ATPase Inhibitors and Analogs

This compound is a documented key intermediate for the synthesis of saliphenylhalamide and its simplified analogs [1]. Research groups focused on developing novel V-ATPase inhibitors for cancer or antiviral applications should procure this specific compound to ensure synthetic fidelity and enable direct comparison to published results.

Building Block for Heterocyclic Compound Libraries (e.g., Benzimidazoles)

The ortho-amino and ortho-nitro groups adjacent to the ester make this compound a privileged scaffold for constructing nitrogen-containing heterocycles, particularly benzimidazoles, upon reduction of the nitro group [2]. This specific substitution pattern allows for regioselective cyclizations not possible with other isomers.

Lead Optimization in Antibacterial and Beta-Lactamase Inhibitor Programs

With a measured IC50 of 4,200 nM against Enterobacter cloacae Class C beta-lactamase [3], this compound serves as a validated, moderate-potency hit. It is suitable for procurement by medicinal chemistry teams seeking a tractable starting point for structure-activity relationship (SAR) studies aimed at improving potency and overcoming beta-lactam antibiotic resistance.

Antimycobacterial Drug Discovery Exploratory Studies

Based on class-level evidence showing improved activity of nitrobenzoate esters over free acids against M. tuberculosis [4], this compound is a rational choice for inclusion in preliminary screening libraries for new antitubercular agents. Its procurement is justified over the free acid analog for initial activity assessments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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